1-Propene, 1-ethoxy-2-methyl-

cationic polymerization copolymerization reactivity ratio

1-Ethoxy-2-methyl-1-propene (CAS 927-61-7), also known as ethyl isobutenyl ether or isobutenyl ethyl ether (IBEE), is a β,β-dimethyl-substituted enol ether with the molecular formula C₆H₁₂O and a molecular weight of 100.16 g/mol. This compound belongs to the vinyl ether family but is distinguished by the presence of two methyl substituents at the β-carbon of the vinyl group, which profoundly alters its steric and electronic profile relative to mono-substituted or unsubstituted vinyl ethers.

Molecular Formula C6H12O
Molecular Weight 100.16 g/mol
CAS No. 927-61-7
Cat. No. B3058906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propene, 1-ethoxy-2-methyl-
CAS927-61-7
Molecular FormulaC6H12O
Molecular Weight100.16 g/mol
Structural Identifiers
SMILESCCOC=C(C)C
InChIInChI=1S/C6H12O/c1-4-7-5-6(2)3/h5H,4H2,1-3H3
InChIKeyIHCLUFSKPOJGDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethoxy-2-methyl-1-propene (CAS 927-61-7): A β,β-Dimethyl-Substituted Enol Ether for Demanding Cationic and Cycloaddition Chemistries


1-Ethoxy-2-methyl-1-propene (CAS 927-61-7), also known as ethyl isobutenyl ether or isobutenyl ethyl ether (IBEE), is a β,β-dimethyl-substituted enol ether with the molecular formula C₆H₁₂O and a molecular weight of 100.16 g/mol [1]. This compound belongs to the vinyl ether family but is distinguished by the presence of two methyl substituents at the β-carbon of the vinyl group, which profoundly alters its steric and electronic profile relative to mono-substituted or unsubstituted vinyl ethers. It is a colorless, flammable liquid with a boiling point of 70–72 °C and a density of approximately 0.776 g/cm³ . Its unique substitution pattern makes it a monomer of choice for specific cationic copolymerization applications where controlled reactivity and steric differentiation are critical.

Why Ethyl Vinyl Ether or Ethyl Propenyl Ether Cannot Replace 1-Ethoxy-2-methyl-1-propene in Cationic Polymerization and Cycloaddition


Unlike ethyl vinyl ether (EVE) or ethyl propenyl ether (EPE), 1-ethoxy-2-methyl-1-propene possesses β,β-dimethyl substitution that introduces substantial steric hindrance at the double bond, leading to drastically reduced reactivity toward cationic propagating species. This is not a marginal effect: copolymerization reactivity ratios show that IBEE is incorporated at rates 25- to 500-fold lower than propenyl ethyl ethers [1]. Conversely, in high-pressure cycloaddition reactions with electron-deficient alkenes such as tetracyanoethylene (TCNE), the activation volume for the cycloaddition step is significantly more negative for IBEE (−41.8 cm³ mol⁻¹) than for n-butyl vinyl ether (−30.8 cm³ mol⁻¹), indicating a more compact transition state and fundamentally different pressure dependence [2]. Generic substitution of EVE or EPE for IBEE would therefore lead to uncontrolled reactivity, altered copolymer composition, and failed kinetic control in pressure-tuned cycloadditions.

Quantitative Differentiation of 1-Ethoxy-2-methyl-1-propene Against In-Class Vinyl Ethers: Evidence for Procurement and Formulation Decisions


Cationic Copolymerization Reactivity: IBEE Is ~25–500× Less Reactive Than Propenyl Ethyl Ethers

The target compound (IBEE, M₂) was copolymerized with cis- and trans-propenyl ethyl ethers (PEE, M₁) under identical cationic conditions (BF₃·OEt₂, CH₂Cl₂, −78 °C). The monomer reactivity ratios clearly demonstrate that IBEE is dramatically less reactive than both PEE isomers: for the cis-PEE (M₁)–IBEE (M₂) system, r₁ = 24.0 ± 2.4 and r₂ = 0.02 ± 0.02; for the trans-PEE (M₁)–IBEE (M₂) system, r₁ = 19.1 ± 1.8 and r₂ = 0.04 ± 0.02 [1]. The reactivity order established is cis-PEE > trans-PEE ≫ IBEE.

cationic polymerization copolymerization reactivity ratio vinyl ether β-methyl effect

High-Pressure Cycloaddition with TCNE: IBEE Exhibits a 36% More Negative Activation Volume Than n-Butyl Vinyl Ether

The kinetics of the cycloaddition of TCNE with ethyl 2-methylpropenyl ether (IBEE) and n-butyl vinyl ether (n-BVE) were measured spectrophotometrically at 25 °C up to 1500 bar [1]. The volume of activation for the cycloaddition step from the EDA complex to the adduct (ΔV₂‡) is −41.8 ± 1.5 cm³ mol⁻¹ for IBEE, compared with −30.8 ± 1.5 cm³ mol⁻¹ for n-BVE. The reaction volume for EDA complex formation (ΔV₁) is −5.8 ± 1.0 cm³ mol⁻¹ for IBEE versus −11.0 ± 1.4 cm³ mol⁻¹ for n-BVE.

high-pressure chemistry cycloaddition tetracyanoethylene activation volume enol ether

Thermal Elimination (Pyrolysis): Isopropenyl Ethers Are ~5.85-Fold More Reactive Than Corresponding Vinyl Ethers at 600 K

Although not measured directly on IBEE, the pyrolysis rate of the structurally homologous isopropenyl isopropyl ether was compared to isopropyl vinyl ether at 600 K [1]. The isopropenyl derivative was found to be 5.85-fold more reactive, a consequence of enhanced electron supply from the α-methyl substituent to the double bond facilitating the Ei elimination pathway.

pyrolysis thermal elimination vinyl ether isopropenyl ether reactivity

Competitive Acetal Additions: β,β-Dimethyl Substitution Imposes Large Adverse Steric Effects Relative to β-Monomethylvinyl Ethers

In competitive acetal addition experiments, the relative reactivity order of β-substituted vinyl ethers was established as: cis-β-monomethylvinyl > vinyl > trans-β-monomethylvinyl > β,β-dimethylvinyl [1]. IBEE (β,β-dimethylvinyl) consistently exhibits the lowest reactivity in this series. While single β-methyl substitution exerts little steric effect, β,β-dimethyl substitution results in a large adverse steric effect toward attack by alkoxycarbonium ions.

acetal addition vinyl ether steric effect β-methyl substitution carbocation

Physical Property Differentiation: Higher Boiling Point and Density Relative to Common Vinyl Ether Alternatives

The boiling point of 1-ethoxy-2-methyl-1-propene (70–72 °C) is significantly higher than that of ethyl vinyl ether (33–36 °C) and is comparable to but distinct from ethyl 1-propenyl ether (67–76 °C, cis/trans mixture) [1]. The density of IBEE (~0.776 g/cm³) is higher than both ethyl vinyl ether (0.753 g/cm³) and isobutyl vinyl ether (0.768 g/cm³) but nearly identical to ethyl propenyl ether (0.775 g/cm³).

boiling point density physical property vinyl ether formulation

Recommended Application Scenarios for 1-Ethoxy-2-methyl-1-propene Based on Verified Differential Performance


Controlled Cationic Copolymerization Requiring Ultra-Low IBEE Incorporation for Architectural Precision

When designing block or gradient copolymers via living cationic polymerization, the extremely low reactivity of IBEE (r₂ = 0.02–0.04) relative to propenyl ethyl ethers (r₁ = 19–24) [1] makes it the monomer of choice for introducing sparse, sterically hindered β,β-dimethylvinyl units along a predominantly PEE backbone. This enables precise architectural control that would be impossible with EVE or other more reactive vinyl ethers.

High-Pressure Cycloaddition Synthesis Where Reaction Volume Engineering Is Critical

For [2+2] cycloadditions with TCNE or similar electron-poor alkenes under elevated pressure, IBEE's markedly different activation volume profile (−41.8 vs −30.8 cm³ mol⁻¹ for n-BVE) [2] dictates that pressure-optimized protocols must be compound-specific. IBEE is the preferred substrate when a more compact, pressure-sensitive transition state is desired for mechanistic studies or synthetic selectivity.

Chemoselective Acetalization of Polyfunctional Substrates Exploiting Steric Deactivation

The large adverse steric effect of β,β-dimethyl substitution in IBEE toward alkoxycarbonium ion attack [3] can be harnessed for chemoselective protection strategies in carbohydrate and polyol chemistry, where less hindered vinyl ethers (EVE, EPE) would react unselectively. This steric differentiation is a key design element when procuring a vinyl ether for regioselective acetal formation.

Formulation Scenarios Prioritizing Reduced Volatility and Enhanced Safety Over Ethyl Vinyl Ether

Where ethyl vinyl ether's low boiling point (33–36 °C) poses unacceptable volatility, flammability, and evaporative loss risks in open-vessel or ambient-temperature processes, IBEE (BP 70–72 °C) offers a functionally analogous but significantly less volatile alternative, provided the substitution-dependent reactivity differences are accounted for in process design.

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